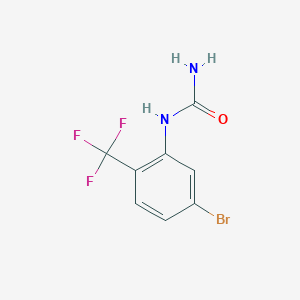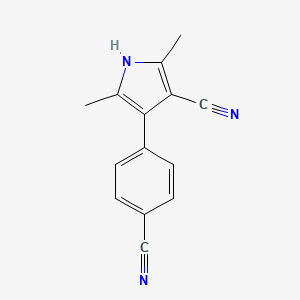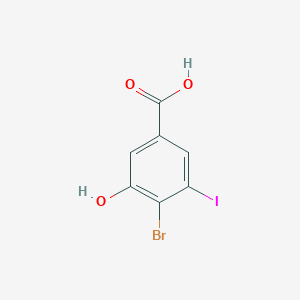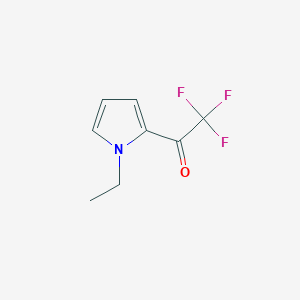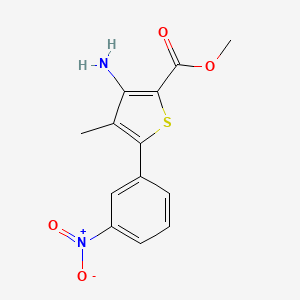
Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate is an organic compound with the molecular formula C12H12N2O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both amino and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable thiophene precursor to introduce the nitro group. This is followed by amination to introduce the amino group, and finally, esterification to form the carboxylate ester.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine, and sulfonating agents like sulfuric acid.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated or sulfonated thiophene derivatives.
Scientific Research Applications
Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of both amino and nitro groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
- Methyl 3-amino-4-methyl-5-(2-nitrophenyl)thiophene-2-carboxylate
- Methyl 3-amino-4-methyl-5-(4-nitrophenyl)thiophene-2-carboxylate
- Methyl 3-amino-4-methyl-5-(3-nitrophenyl)furan-2-carboxylate
Uniqueness: Methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions. The combination of functional groups in this compound provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C13H12N2O4S |
|---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
methyl 3-amino-4-methyl-5-(3-nitrophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H12N2O4S/c1-7-10(14)12(13(16)19-2)20-11(7)8-4-3-5-9(6-8)15(17)18/h3-6H,14H2,1-2H3 |
InChI Key |
YVICLYQPQHKADF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




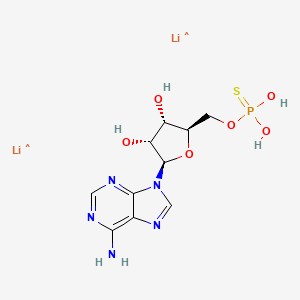
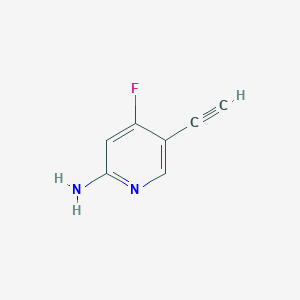
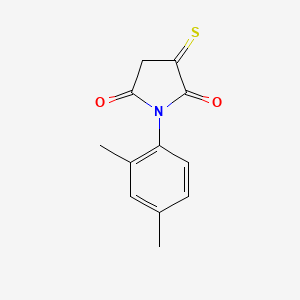
![5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B12855489.png)
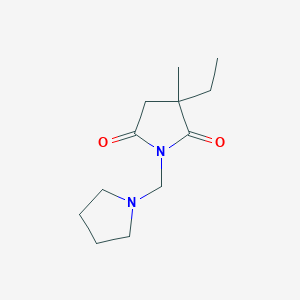
![4-(Benzyloxy)-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855499.png)
